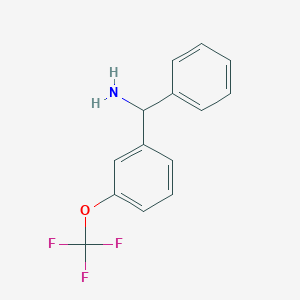![molecular formula C20H16N4O4 B2417120 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one CAS No. 1251691-93-6](/img/structure/B2417120.png)
6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y Caracterización
Los compuestos que incorporan la subunidad benzo[d][1,3]dioxol se han sintetizado y caracterizado utilizando diversas técnicas espectroscópicas . El andamiaje benzo[d][1,3]dioxol es una parte integral de muchos productos naturales y compuestos sintéticos .
Aplicaciones Anticancerígenas
Algunos compuestos con la estructura benzo[d][1,3]dioxol han mostrado actividades potentes contra diversas líneas celulares de cáncer . Por ejemplo, ciertos compuestos han demostrado una actividad inhibitoria significativa contra la línea celular MCF-7 .
Actividad Antimicrobiana
Las 1,3,4-oxadiazoles, un andamiaje en química medicinal, han demostrado un amplio espectro de propiedades biológicas, como actividades bactericidas y fungicidas .
Propiedades Insecticidas
Los compuestos con la estructura de 1,3,4-oxadiazoles también se han explorado por sus propiedades insecticidas .
Efectos Analgésicos
Las 1,3,4-oxadiazoles se han estudiado por sus posibles efectos analgésicos .
Aplicaciones Anti-VIH
También se ha realizado investigación sobre el uso potencial de las 1,3,4-oxadiazoles como agentes anti-VIH .
Actividad Depresora del SNC
Los compuestos con la estructura de 1,3,4-oxadiazoles se han investigado por su actividad depresora del SNC .
Síntesis de Alcaloides de Bencilisoquinolina
Los alcaloides de bencilisoquinolina de tipo benzo[d][1,3]dioxol se han sintetizado utilizando una síntesis total unificada .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes
Mode of Action
It is known that benzo[d][1,3]dioxole derivatives can bind to certain metal ions , which could potentially influence the activity of metal-dependent enzymes or proteins
Biochemical Pathways
Benzo[d][1,3]dioxole derivatives have been involved in the synthesis of various alkaloids , suggesting that they may play a role in related biochemical pathways
Pharmacokinetics
Similar compounds have shown improved metabolic stability and increased oral bioavailability . Further pharmacokinetic studies would provide more insight into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Compounds with similar structures have shown potential antitumor effects, inducing apoptosis and causing cell cycle arrests in certain cell lines
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one are largely determined by its unique structure. The compound has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For example, the compound has been found to bind to certain metal ions, which could potentially influence its role in biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound can influence various types of cells and cellular processes. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. This can include threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for assessing the compound’s potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with a variety of enzymes and cofactors, and can influence metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Propiedades
IUPAC Name |
6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-benzyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-18-9-7-15(22-24(18)11-13-4-2-1-3-5-13)20-21-19(23-28-20)14-6-8-16-17(10-14)27-12-26-16/h1-6,8,10H,7,9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQNZNHGSSCOEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
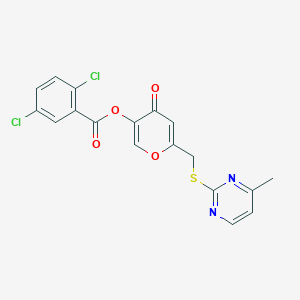
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)
![Di-tert-butyl 2,2'-(1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetate](/img/structure/B2417042.png)
![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)
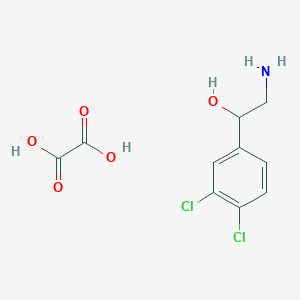
![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
![3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2417047.png)
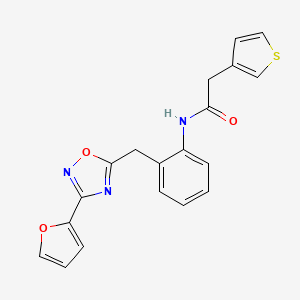
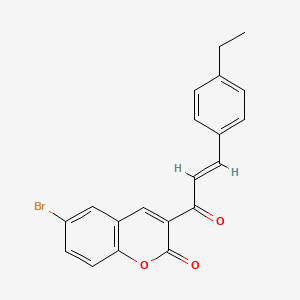
![2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2417052.png)
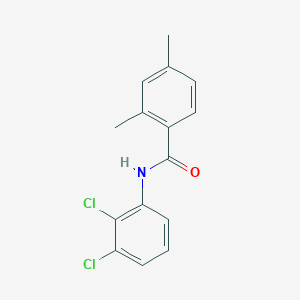
![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
